DSP-2230

説明

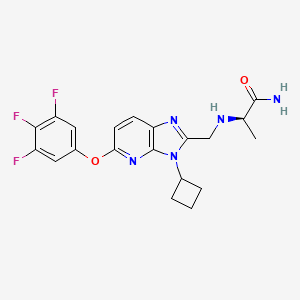

Structure

3D Structure

特性

CAS番号 |

2512197-69-0 |

|---|---|

分子式 |

C20H20F3N5O2 |

分子量 |

419.4 g/mol |

IUPAC名 |

(2R)-2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide |

InChI |

InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m1/s1 |

InChIキー |

HHXCJIMPEJSJTG-SNVBAGLBSA-N |

異性体SMILES |

C[C@H](C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |

正規SMILES |

CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |

製品の起源 |

United States |

Foundational & Exploratory

DSP-2230: A Technical Overview of a Novel Voltage-Gated Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-2230, also known as ANP-230, is an investigational small molecule designed as a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are pivotal in the pain signaling pathway, making them attractive targets for the development of novel analgesics. This technical guide provides a comprehensive overview of the chemical structure, properties, and available preclinical and clinical data for this compound. It is intended to serve as a resource for researchers and professionals involved in pain research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide |

| Synonyms | ANP-230, DSP2230 |

| CAS Number | 1233231-30-5 |

| Chemical Formula | C₂₀H₂₀F₃N₅O₂ |

| Molecular Weight | 419.41 g/mol |

| SMILES String | C--INVALID-LINK--NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |

| Solubility | Soluble in DMSO |

Table 1: Chemical and Physicochemical Properties of this compound.

Pharmacological Properties and Mechanism of Action

This compound functions as a blocker of specific voltage-gated sodium channels that are predominantly expressed in peripheral sensory neurons and are crucial for the initiation and propagation of pain signals.

In Vitro Pharmacology

This compound has been shown to inhibit the sodium currents mediated by Nav1.7, Nav1.8, and Nav1.9 channels. The reported half-maximal inhibitory concentrations (IC₅₀) are presented in Table 2.

| Target | IC₅₀ (µM) |

| Nav1.7 | 7.1 |

| Nav1.8 | 11.4 |

| Nav1.9 | 6.7 |

Table 2: In Vitro Inhibitory Activity of this compound.[1][2]

Preclinical In Vivo Pharmacology

Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic potential of this compound. In a mouse model of episodic pain syndrome, this compound has been shown to have an analgesic effect by reducing the hyperexcitability of dorsal root ganglion (DRG) neurons.[3] Furthermore, in other preclinical pain models, ANP-230 (this compound) has demonstrated broad analgesic efficacy with a favorable safety profile.[3] When co-administered with pregabalin (B1679071) or morphine, this compound potentiated their anti-allodynic effects.[3]

| Animal Model | Administration | Dosage Range (mg/kg) | Observed Effects |

| Mouse model of episodic pain | Not specified | Not specified | Analgesic effect, reduction of DRG neuron hyperexcitability.[3] |

| General preclinical pain models | Not specified | Not specified | Broad analgesic efficacy, favorable safety profile, potentiation of pregabalin and morphine effects.[3] |

Table 3: Summary of Preclinical In Vivo Efficacy of this compound.

Signaling Pathways

The analgesic effect of this compound is mediated through the blockade of Nav1.7, Nav1.8, and Nav1.9 channels in peripheral sensory neurons. This interference with sodium ion influx disrupts the normal process of action potential generation and propagation in response to noxious stimuli.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not publicly available and are likely proprietary. However, based on available information, the following outlines general procedures that would be employed.

In Vivo Formulation

For preclinical studies, this compound can be formulated for oral administration. A general protocol for preparing a solution for in vivo use is as follows:

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

For a final solution, add the DMSO stock solution to a vehicle consisting of PEG300, Tween-80, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

-

The components should be mixed sequentially and thoroughly to ensure a clear solution. Sonication may be recommended to aid dissolution.[1]

Electrophysiological Analysis

The inhibitory effects of this compound on Nav channels are typically assessed using whole-cell patch-clamp electrophysiology on cells expressing the specific channel subtype (e.g., dorsal root ganglion neurons).

Clinical Development

This compound has been investigated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.

| Trial Identifier | Status | Phase | Study Title |

| ISRCTN80154838 | Completed | Phase 1 | A phase I, three part study, in healthy subjects to assess the safety, tolerability and pharmacokinetics of single and multiple doses of this compound, and the effect of the administration in the fed and fasted states on the pharmacokinetics of this compound.[4] |

| ISRCTN07951717 | Not specified | Phase 1 | A randomised, double-blind, placebo controlled, 4 way crossover, 2 part study investigating the pharmacodynamic effect of DSP 2230 using the ID capsaicin (B1668287) and UVB models in healthy male subjects, using pregabalin and ibuprofen (B1674241) lysine (B10760008) as positive controls.[5] |

| ISRCTN02543559 | Completed | Phase 1 | A phase 1 study to investigate the effect of single and repeated doses of this compound/placebo on renal function in healthy subjects.[6] |

| jRCT2061200046 | Recruiting | Phase 1/2 | An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain.[7] |

Table 4: Clinical Trials of this compound.

Conclusion

This compound is a promising investigational drug that targets key voltage-gated sodium channels involved in pain signaling. Its selectivity for Nav1.7, Nav1.8, and Nav1.9 offers the potential for a novel analgesic with an improved side-effect profile compared to existing treatments. While detailed experimental protocols and comprehensive clinical trial results are not yet fully available in the public domain, the existing data suggest that this compound warrants further investigation as a potential therapeutic for neuropathic pain. Continued research and clinical development will be crucial to fully elucidate its efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]

- 4. isrctn.com [isrctn.com]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. isrctn.com [isrctn.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide: An In-Depth Technical Guide

An Overview of a Potent Soluble Epoxide Hydrolase Inhibitor

(2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide, also known as GSK2256294, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, and its inhibition has been investigated for the treatment of various inflammatory and cardiovascular diseases. This technical guide provides a detailed overview of the synthesis of this complex molecule, intended for researchers, scientists, and drug development professionals.

Synthetic Strategy and Core Reactions

The synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide involves a multi-step sequence culminating in the formation of the imidazo[4,5-b]pyridine core, followed by the introduction of the side chains. A key final step involves a reductive amination to couple the heterocyclic core with the chiral amino acid amide fragment.

The overall synthetic workflow can be visualized as the preparation of two key intermediates followed by their coupling and final deprotection steps.

Experimental Protocols

The following sections detail the experimental procedures for the key transformations in the synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.

Part 1: Synthesis of the Imidazo[4,5-b]pyridine Core

Step 1: Synthesis of 3-Nitro-5-(3,4,5-trifluorophenoxy)pyridin-2-amine

To a solution of 5-chloro-3-nitropyridin-2-amine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), is added 3,4,5-trifluorophenol and a base, for example, potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.

| Reagent/Solvent | Molar Ratio (to starting amine) |

| 5-Chloro-3-nitropyridin-2-amine | 1.0 |

| 3,4,5-Trifluorophenol | 1.1 |

| Potassium Carbonate | 2.0 |

| DMF | - |

Step 2: Synthesis of 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine

The nitro group of 3-nitro-5-(3,4,5-trifluorophenoxy)pyridin-2-amine is reduced to an amine. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere or by using a chemical reducing agent such as iron powder in acetic acid.

| Reagent | Molar Ratio (to nitro compound) |

| 3-Nitro-5-(3,4,5-trifluorophenoxy)pyridin-2-amine | 1.0 |

| Palladium on Carbon (10%) | catalytic |

| Hydrogen Gas | excess |

| or Iron Powder | 5.0 |

| Acetic Acid | - |

Step 3: Synthesis of N2-Cyclobutyl-5-(3,4,5-trifluorophenoxy)pyridine-2,3-diamine

The selective mono-N-arylation of the 2-amino group is achieved via a Buchwald-Hartwig amination. 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine is reacted with cyclobutylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

| Reagent | Molar Ratio (to diamine) |

| 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine | 1.0 |

| Cyclobutylamine | 1.2 |

| Pd₂(dba)₃ | 0.02 |

| Xantphos | 0.04 |

| Cesium Carbonate | 2.0 |

Step 4: Synthesis of (3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl)methanol

The imidazo[4,5-b]pyridine ring is formed by reacting N2-cyclobutyl-5-(3,4,5-trifluorophenoxy)pyridine-2,3-diamine with a suitable C1 synthon. For the direct introduction of the hydroxymethyl group, glycolic acid can be used. The reaction is typically carried out at elevated temperatures in a high-boiling solvent or under dehydrating conditions.

Step 5: Synthesis of 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde

The primary alcohol, (3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl)methanol, is oxidized to the corresponding aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol is employed to avoid over-oxidation to the carboxylic acid.

| Reagent | Molar Ratio (to alcohol) |

| (3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl)methanol | 1.0 |

| Dess-Martin Periodinane | 1.5 |

| Dichloromethane | - |

Part 2: Synthesis of the Side-Chain

Step 6: Synthesis of (S)-2-Aminopropanamide (L-Alaninamide)

L-Alanine is converted to its corresponding amide. This can be achieved by first protecting the amino group (e.g., with a Boc group), activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent like HATU), reacting with ammonia, and finally deprotecting the amino group. Alternatively, direct amidation methods can be employed.

Part 3: Final Assembly

Step 7: Synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide

The final step is a reductive amination between the aldehyde, 3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde, and (S)-2-aminopropanamide. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

| Reagent | Molar Ratio (to aldehyde) |

| 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde | 1.0 |

| (S)-2-Aminopropanamide | 1.2 |

| Sodium Triacetoxyborohydride | 1.5 |

| Acetic Acid (catalytic) | - |

| Dichloroethane | - |

The final product is then purified by column chromatography or recrystallization to yield the desired compound with high purity.

Signaling Pathway and Mechanism of Action

GSK2256294 acts as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, GSK2256294 increases the levels of EETs, thereby potentiating their beneficial effects.

Conclusion

The synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide is a challenging but well-documented process. This guide provides a comprehensive overview of the synthetic route and key experimental procedures. Researchers and drug development professionals can use this information as a foundation for their own work in the field of sEH inhibitors and related therapeutic areas. Careful execution of each step and appropriate analytical characterization are crucial for obtaining the final compound with high purity and yield.

In-Depth Technical Guide: DSP-2230 (ANP-230) - A Novel Triple-Targeting Sodium Channel Blocker for Neuropathic Pain

CAS Number: 1233231-30-5

Synonyms: ANP-230

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and early clinical research on DSP-2230, a novel, orally active small molecule inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. This document consolidates available data on its mechanism of action, potency, and early clinical development for the treatment of neuropathic pain.

Core Concepts

This compound is a voltage-gated sodium channel blocker being investigated for the treatment of neuropathic pain.[1][2][3] Developed by Sumitomo Dainippon Pharma, and later by AlphaNavi Pharma, this compound has shown potential for significant analgesic effects without the central nervous system or cardiovascular side effects commonly associated with existing non-selective sodium channel blockers.[2][3] The therapeutic rationale for this compound is based on its ability to inhibit sodium channels that are key mediators of pain signals in the peripheral nervous system.[4]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the activity of three key voltage-gated sodium channel subtypes that are predominantly expressed in peripheral sensory neurons: Nav1.7, Nav1.8, and Nav1.9.[4] These channels play a crucial role in the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal hyperexcitability and inhibiting the transmission of pain signals.[4]

Signaling Pathway of Nociception and Inhibition by this compound

In neuropathic pain states, peripheral nerve injury leads to the upregulation and sensitization of Nav1.7, Nav1.8, and Nav1.9 channels in dorsal root ganglion (DRG) neurons. This results in spontaneous ectopic discharges and a lowered threshold for action potential firing, contributing to the characteristic symptoms of allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain). This compound, by blocking these channels, directly counteracts this hyperexcitability.

Quantitative Data

This compound has demonstrated inhibitory activity against human Nav1.7, Nav1.8, and Nav1.9 channels with the following half-maximal inhibitory concentrations (IC50).

| Target Channel | IC50 (µM) |

| Nav1.7 | 7.1[4] |

| Nav1.8 | 11.4[4] |

| Nav1.9 | 6.7[4] |

Preclinical Research

In Vivo Efficacy in a Genetic Model of Neuropathic Pain

A key preclinical study investigated the effects of ANP-230 (this compound) in a mouse model of familial episodic pain syndrome carrying the R222S mutation in the Nav1.9 channel. This mutation leads to hyperexcitability of dorsal root ganglion neurons and increased pain sensitivity.

Experimental Protocols:

-

Animal Model: C57BL/6 wild-type and R222S mutant mice were used.[4] The R222S mutation in the Scn11a gene (encoding Nav1.9) recapitulates a human pain syndrome.

-

Drug Administration: this compound was administered orally (p.o.) at doses of 3-30 mg/kg, once daily for 6 days.[4]

-

Behavioral Assays:

-

Hot Plate Test: This test measures the latency to a nocifensive response (e.g., paw licking or jumping) when the mouse is placed on a heated surface, assessing thermal hyperalgesia.[4][5]

-

Von Frey Test: This assay uses calibrated filaments to apply pressure to the plantar surface of the hind paw to determine the mechanical withdrawal threshold, a measure of mechanical allodynia.[1][6][7]

-

Results:

This compound demonstrated a dose-dependent reduction in both thermal and mechanical hyperalgesia in the R222S mutant mice.[4] It also inhibited thermal hyperalgesia in wild-type mice.[4]

Clinical Research

This compound has undergone Phase 1 and is in Phase 1/2 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients.[1][8][9][10]

Phase 1 Single and Multiple Ascending Dose Studies

Experimental Protocols:

-

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies were conducted in healthy male and female volunteers.[8]

-

Interventions:

-

Assessments:

Pharmacodynamic Studies in Healthy Volunteers

A study was conducted to investigate the pharmacodynamic effects of this compound using experimental pain models in healthy male subjects (ISRCTN80154838).

Experimental Protocols:

-

Study Design: A randomized, double-blind, placebo-controlled, 4-way crossover study.[12]

-

Pain Models:

-

Intradermal Capsaicin (B1668287) Model: Capsaicin, the pungent component of chili peppers, was injected intradermally to induce localized pain, flare, and hyperalgesia.[12]

-

UVB Radiation Model: Ultraviolet B radiation was used to induce a sunburn-like inflammatory response and increased pain sensitivity.[12]

-

-

Interventions: Participants received this compound, placebo, and a positive control (pregabalin for the capsaicin model and ibuprofen (B1674241) lysine (B10760008) for the UVB model).[12]

Results:

The results of these clinical trials have not been fully published. However, the initiation of these studies indicates a standard clinical development path for a novel analgesic.

Conclusion

This compound (ANP-230) is a promising novel analgesic that targets key voltage-gated sodium channels involved in neuropathic pain. Its triple-inhibitory mechanism against Nav1.7, Nav1.8, and Nav1.9 offers a targeted approach to reducing neuronal hyperexcitability in the peripheral nervous system. Preclinical studies have demonstrated its efficacy in a relevant genetic model of pain. Early-phase clinical trials have been initiated to establish its safety, tolerability, and pharmacokinetic profile in humans. Further clinical development will be crucial to determine the therapeutic potential of this compound as a new treatment option for patients suffering from neuropathic pain.

References

- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. anabios.com [anabios.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. mmpc.org [mmpc.org]

- 8. isrctn.com [isrctn.com]

- 9. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]

- 10. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]

- 11. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.jax.org [media.jax.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical roles the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9 play in the pathophysiology of neuropathic pain. By synthesizing current research, this document details the molecular and cellular mechanisms through which these channels contribute to the hyperexcitability of sensory neurons following nerve injury. This guide is intended to serve as a resource for researchers and professionals in the field of pain and neuroscience, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key signaling pathways to facilitate further research and drug development.

Introduction: The Central Role of Voltage-Gated Sodium Channels in Nociception

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells, including primary sensory neurons of the dorsal root ganglion (DRG) that transmit pain signals.[1] Neuropathic pain, a chronic and debilitating condition resulting from nerve damage, is characterized by the hyperexcitability of these neurons. A growing body of evidence implicates three specific tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) sodium channels—Nav1.7, Nav1.8, and Nav1.9—as key players in the development and maintenance of this hyperexcitability.[2][3] These channels are preferentially expressed in nociceptive neurons and exhibit altered expression, distribution, and biophysical properties following nerve injury, making them prime targets for novel analgesic therapies.[2][3]

Core Contributions of Nav1.7, Nav1.8, and Nav1.9 to Neuropathic Pain

Nav1.7: The "Threshold Channel" and Pain Amplifier

Nav1.7, encoded by the SCN9A gene, is a TTX-S channel highly expressed in small-diameter DRG neurons.[4][5] It is often referred to as the "threshold channel" due to its role in amplifying small, subthreshold depolarizations to bring the neuron to the firing threshold of other sodium channels like Nav1.8.[3]

In neuropathic pain states, the role of Nav1.7 is complex. While some studies report a downregulation of Nav1.7 in injured neurons, others show its accumulation at sites of nerve injury and in the terminals of uninjured C-fibers.[6][7] This redistribution, along with post-translational modifications, is thought to contribute to the spontaneous firing of nociceptors.[8] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting its critical role in human pain perception.[9][10]

Nav1.8: The Workhorse of the Action Potential Upstroke

Nav1.8, encoded by the SCN10A gene, is a TTX-R channel responsible for the majority of the inward sodium current during the upstroke of the action potential in C-fiber nociceptors.[11] Its expression is largely restricted to the peripheral nervous system, making it an attractive therapeutic target with a potentially lower risk of central nervous system side effects.[12]

Following nerve injury, the expression of Nav1.8 is often downregulated in injured neurons but can be upregulated in adjacent, uninjured C-fibers.[8][13] This redistribution is believed to contribute to the sensitization of these neighboring neurons and the spread of pain.[3] Furthermore, changes in the gating properties of Nav1.8, such as a hyperpolarizing shift in the voltage-dependence of activation, can increase neuronal excitability.[14]

Nav1.9: A Modulator of Resting Membrane Potential and Repetitive Firing

Nav1.9, encoded by the SCN11A gene, is another TTX-R channel that generates a persistent sodium current near the resting membrane potential of nociceptors.[5] This persistent current can depolarize the neuron, bringing it closer to the threshold for firing an action potential and enabling sustained repetitive firing in response to noxious stimuli.[15]

The role of Nav1.9 in neuropathic pain is still being elucidated. Some studies have shown a downregulation of Nav1.9 in injured DRG neurons in certain neuropathic pain models.[13] However, its ability to modulate the resting membrane potential and amplify subthreshold stimuli suggests it could play a significant role in the hyperexcitability that underlies neuropathic pain.[5][16]

Quantitative Data on Channel Alterations in Neuropathic Pain

The following tables summarize the quantitative changes in the expression and electrophysiological properties of Nav1.7, Nav1.8, and Nav1.9 observed in various preclinical models of neuropathic pain.

Table 1: Changes in mRNA and Protein Expression

| Channel | Pain Model | Tissue | Change in Expression | Reference |

| Nav1.7 | Chronic Constriction Injury (CCI) | DRG | Upregulation of mRNA and protein | [7] |

| Spared Nerve Injury (SNI) | DRG | Downregulation in injured neurons | [13] | |

| Painful Human Neuromas | Neuroma | Upregulation of protein | [12] | |

| Nav1.8 | Chronic Constriction Injury (CCI) | DRG | Downregulation in injured neurons | [11] |

| Spared Nerve Injury (SNI) | DRG | Upregulation in uninjured C-fibers | [8] | |

| Chronic Compression of DRG (CCD) | DRG | Significant increase in mRNA and protein | [12] | |

| Nav1.9 | Chronic Constriction Injury (CCI) | Trigeminal Ganglion | Downregulation of mRNA and protein | [7] |

| Spared Nerve Injury (SNI) | DRG | No change in uninjured neurons | [13] |

Table 2: Changes in Electrophysiological Properties

| Channel | Pain Model | Parameter | Change | Reference |

| Nav1.7 | Inherited Erythromelalgia (I848T, L858H mutations) | V1/2 of Activation | ~15 mV hyperpolarizing shift | [17] |

| Ramp Current | Increased amplitude | [17] | ||

| Nav1.8 | Chronic Constriction Injury (CCI) | V1/2 of Activation | 5.3 mV depolarizing shift | [14] |

| V1/2 of Inactivation | 10 mV hyperpolarizing shift | [14] | ||

| Current Density | Markedly decreased in injured neurons | [14] | ||

| CFA-induced Inflammation | Current Density | Significantly increased | [18] | |

| Nav1.9 | Inflammatory Soup Application | Current Amplitude | Potentiated | [15] |

Key Signaling Pathways

The function and expression of Nav1.7, Nav1.8, and Nav1.9 are dynamically regulated by various intracellular signaling pathways that are often activated in neuropathic pain states.

Nav1.7 and the MAPK/ERK Pathway

Nerve injury leads to the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK). Activated ERK can phosphorylate Nav1.7, leading to a hyperpolarizing shift in its voltage-dependence of activation.[8] This sensitization of Nav1.7 lowers the threshold for action potential generation, contributing to neuronal hyperexcitability.[8]

Nav1.8 and the p38 MAPK Pathway

The p38 MAPK pathway is another critical signaling cascade activated by nerve injury and inflammation.[19] Activated p38 can directly phosphorylate Nav1.8, leading to an increase in its current density without altering its gating kinetics.[19] This enhancement of Nav1.8 function contributes to the increased excitability of nociceptive neurons.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calmodulin regulates current density and frequency-dependent inhibition of sodium channel Nav1.8 in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]

- 7. Changes in the expression of voltage-gated sodium channels Nav1.3, Nav1.7, Nav1.8, and Nav1.9 in rat trigeminal ganglia following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differing alterations of sodium currents in small dorsal root ganglion neurons after ganglion compression and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The pattern of expression of the voltage-gated sodium channels Na(v)1.8 and Na(v)1.9 does not change in uninjured primary sensory neurons in experimental neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Nav1.9, G-proteins, and nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phosphorylation of Sodium Channel Nav1.8 by p38 Mitogen-Activated Protein Kinase Increases Current Density in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of DSP-2230: A Novel Sodium Channel Blocker for Pain Relief

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DSP-2230 (also known as ANP-230) is an investigational, orally active small molecule being developed for the treatment of neuropathic pain.[1][2] It functions as a selective blocker of voltage-gated sodium channels (Nav), specifically targeting Nav1.7, Nav1.8, and Nav1.9.[2][3][4][5] These channels are critical in the generation and propagation of pain signals within the peripheral nervous system. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, efficacy in various pain models, and its pharmacokinetic profile.

Core Mechanism of Action: Triple Sodium Channel Blockade

This compound exerts its analgesic effects by inhibiting the activity of three key sodium channel subtypes implicated in pain pathways: Nav1.7, Nav1.8, and Nav1.9.[2][5] These channels are predominantly expressed in peripheral sensory neurons, including nociceptors. By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials that transmit pain signals.[2] The compound's inhibitory concentrations (IC50) for these channels are summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| Nav1.7 | 7.1[2] |

| Nav1.8 | 11.4[2] |

| Nav1.9 | 6.7[2] |

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Preclinical Efficacy in Pain Models

This compound has demonstrated significant analgesic effects in non-clinical models of neuropathic pain.[6] Studies have particularly highlighted its efficacy in a genetic mouse model of episodic pain syndrome.

Table 2: Efficacy of this compound in R222S Mutant Mice

| Animal Model | Dosing Regimen | Key Findings |

| R222S Mutant Mice (Episodic Pain Syndrome Model) | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal and mechanical hyperalgesia.[2] |

| Wildtype Mice | 3-30 mg/kg, p.o., once daily for 6 days | Inhibited thermal hyperalgesia.[2] |

Experimental Protocols

Thermal Hyperalgesia (Hot Plate Test)

-

Objective: To assess the response to a noxious thermal stimulus.

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant level.

-

Procedure:

-

Mice are individually placed on the heated surface of the hot plate.

-

The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.

-

A cut-off time is established to prevent tissue damage.

-

This compound or vehicle is administered orally once daily for 6 days prior to testing.[2]

-

The latency time is measured and compared between the treatment and control groups.[2] An increased latency time indicates an analgesic effect.[2]

-

Mechanical Hyperalgesia

-

Objective: To measure the sensitivity to a mechanical stimulus.

-

Apparatus: Von Frey filaments of varying calibrated forces.

-

Procedure:

-

Mice are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of the hind paws.

-

After an acclimation period, von Frey filaments are applied to the mid-plantar surface of the hind paw with increasing force.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

This compound or vehicle is administered as per the specified regimen.

-

A higher paw withdrawal threshold in the treated group compared to the control group indicates a reduction in mechanical sensitivity.

-

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in preclinical pain models.

Electrophysiological Effects

In addition to behavioral studies, the effect of this compound has been assessed on neuronal activity. Preclinical findings indicate that this compound suppresses the repetitive firing of dorsal root ganglion (DRG) neurons from R222S mutant mice.[3] This provides a cellular-level confirmation of its mechanism of action, demonstrating that the blockade of sodium channels leads to reduced neuronal hyperexcitability, a hallmark of neuropathic pain. More recent studies have also shown that ANP-230 reduces the excitability of rat DRG neurons in a concentration-dependent manner.[5]

Safety and Clinical Development

Preclinical studies have suggested that this compound possesses a favorable safety profile, with a potential for excellent analgesic effects without the central nervous system or cardiovascular side effects commonly associated with other sodium channel blockers.[5][6] this compound has completed Phase I clinical trials in the United States, the United Kingdom, and Japan.[6] The development of this compound is being advanced by AlphaNavi Pharma, a company established as a carve-out from Sumitomo Dainippon Pharma, with a focus on neuropathic pain conditions, including rare diseases like episodic infantile limb pain syndrome.[6]

Conclusion

This compound is a promising drug candidate for the treatment of neuropathic pain, acting through a targeted mechanism of blocking Nav1.7, Nav1.8, and Nav1.9 channels. Preclinical data have demonstrated its efficacy in relevant animal models of pain, supported by electrophysiological evidence of reduced neuronal hyperexcitability. Its favorable safety profile in non-clinical studies and progression to clinical trials underscore its potential as a novel therapeutic option for patients suffering from chronic pain. Further research and clinical development will be crucial in fully elucidating the therapeutic utility of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]

- 6. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]

Navigating the Current: An In-depth Technical Guide to Investigational Analgesics Targeting Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the propagation of action potentials within excitable cells, including neurons responsible for transmitting pain signals.[1] Their essential role in nociception has made them a focal point for the development of novel, non-opioid analgesics.[2] Specifically, subtypes such as NaV1.7, NaV1.8, and NaV1.9 are preferentially expressed in the peripheral nervous system, offering the potential for targeted pain relief with a reduced risk of central nervous system side effects.[1][3] Human genetic studies have provided compelling validation for these targets; for instance, loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in a congenital inability to experience pain.[4] This whitepaper provides a comprehensive technical overview of the current landscape of investigational analgesics targeting VGSCs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Key Voltage-Gated Sodium Channel Subtypes in Pain

The pursuit of selective VGSC inhibitors for analgesia is centered on several key subtypes that are predominantly expressed in peripheral sensory neurons.

-

NaV1.7: Often referred to as the "threshold channel," NaV1.7 plays a crucial role in amplifying small, sub-threshold depolarizations in nociceptors, thereby setting the gain for pain signaling.[3][5] Its genetic validation from individuals with congenital insensitivity to pain has made it a highly attractive, albeit challenging, drug target.[4]

-

NaV1.8: This tetrodotoxin-resistant (TTX-R) channel is highly expressed in small-diameter primary afferent neurons and is a significant contributor to the upstroke of the action potential in these cells.[5] It is particularly implicated in inflammatory and neuropathic pain states.[3]

-

NaV1.9: Another TTX-R channel, NaV1.9, is involved in setting the resting membrane potential of nociceptors and has been linked to inflammatory pain and cold allodynia.[3]

Investigational Analgesics: Quantitative Data

The development of selective VGSC inhibitors has seen both promising advances and notable setbacks. The following tables summarize key quantitative data for several investigational analgesics.

Table 1: Selective NaV1.8 Inhibitors - In Vitro Potency

| Compound | Target | Assay | IC50 | Source(s) |

| Suzetrigine (B10856436) (VX-548) | Human NaV1.8 | Patch Clamp | Potent and selective inhibition demonstrated in Phase 2 trials | [6] |

| PF-01247324 | Human NaV1.8 | Patch Clamp | 196 nM | [7] |

| A-803467 | Human NaV1.8 | Patch Clamp | 8 nM | [8][9] |

| Compound 3 (Merck) | Human NaV1.8 | Manual Electrophysiology | 190 nM | [10] |

Table 2: Suzetrigine (VX-548) - Phase 3 Clinical Trial Efficacy Data in Acute Pain

| Trial Population | Primary Endpoint | VX-548 Result (LS Mean Difference from Placebo) | p-value | Source(s) |

| Abdominoplasty | SPID48 | 48.4 (95% CI: 33.6, 63.1) | <0.0001 | [1][11] |

| Bunionectomy | SPID48 | 29.3 (95% CI: 14.0, 44.6) | 0.0002 | [1][11] |

*Time-weighted sum of the pain intensity difference from 0 to 48 hours.

Table 3: Suzetrigine (VX-548) - Key Secondary Endpoints and Adverse Events in Phase 3 Acute Pain Trials

| Endpoint/Metric | Abdominoplasty Trial | Bunionectomy Trial | Source(s) |

| Median Time to Meaningful Pain Relief | 2 hours (vs. 8 hours for placebo) | 4 hours (vs. 8 hours for placebo) | [11][12] |

| Common Adverse Events | Nausea, constipation, headache, dizziness | Nausea, constipation, headache, dizziness | [13] |

| Incidence of Adverse Events (VX-548 vs. Placebo) | 50.0% vs. 56.3% | 31.0% vs. 35.2% | [13] |

Experimental Protocols

The discovery and validation of novel VGSC-targeting analgesics rely on a suite of specialized experimental protocols.

In Vitro Electrophysiology: Automated Patch Clamp Screening

Automated patch clamp (APC) systems are instrumental in the high-throughput screening of compound libraries against specific NaV channel subtypes.

Methodology for APC Screening of NaV Channel Inhibitors:

-

Cell Line Preparation: Utilize a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human NaV channel subtype of interest (e.g., NaV1.7, NaV1.8).[14]

-

Instrument Setup: Employ a high-throughput APC platform such as the Qube 384 or IonWorks Quattro.[15][16]

-

Voltage Protocol Design:

-

Holding Potential: Maintain a holding potential of -100 mV to -120 mV to ensure channels are in a resting state.

-

State-Dependent Inhibition Protocol: To assess inhibition of the inactivated state, apply a depolarizing prepulse to the half-inactivation voltage (V1/2) for several seconds, followed by a short test pulse to elicit channel opening.[17]

-

Use-Dependent Inhibition Protocol: Apply a train of short depolarizing pulses at a high frequency (e.g., 10-20 Hz) to assess the cumulative block of the channel with repeated activation.[17]

-

-

Compound Application: Perfuse the cells with increasing concentrations of the test compound.

-

Data Acquisition and Analysis: Measure the peak sodium current in response to the test pulse before and after compound application. Calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.[8]

Animal Models of Neuropathic Pain: The Spared Nerve Injury (SNI) Model

The SNI model is a widely used preclinical model to induce robust and long-lasting neuropathic pain behaviors in rodents.

Surgical Protocol for the Spared Nerve Injury (SNI) Model in Rats:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Exposure: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.[2][18]

-

Nerve Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[18][19] The sural nerve is left intact.[18]

-

Wound Closure: Close the muscle and skin layers with sutures.

-

Sham Surgery: In control animals, expose the sciatic nerve and its branches without performing the ligation and transection.[18]

Behavioral Testing: Assessment of Mechanical Allodynia with von Frey Filaments

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.

Protocol for the von Frey Test:

-

Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[20]

-

Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[3]

-

Withdrawal Threshold Determination: Begin with a filament near the expected normal threshold and use the "up-down" method. A positive response (paw withdrawal, flinching, or licking) leads to the use of the next weaker filament, while a lack of response leads to the use of the next stronger filament.[3]

-

Data Analysis: The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Signaling Pathway of Pain Perception involving NaV1.7

Caption: Role of NaV1.7 in initiating pain signals at the nociceptor terminal.

Experimental Workflow for Preclinical Development of NaV Inhibitors

Caption: A typical preclinical development workflow for NaV channel inhibitors.

Logical Relationship of NaV Channel Blocker Selectivity and Therapeutic Window

Caption: Relationship between NaV channel selectivity and the therapeutic window.

Conclusion and Future Directions

The targeting of voltage-gated sodium channels, particularly the peripherally expressed subtypes NaV1.7 and NaV1.8, remains a highly promising strategy for the development of novel, non-opioid analgesics. The recent clinical success of the NaV1.8 inhibitor suzetrigine (VX-548) in acute pain has reinvigorated the field.[12] However, the historical challenges with NaV1.7 inhibitors underscore the complexities of translating potent in vitro activity into clinical efficacy. Future research will likely focus on a deeper understanding of the nuanced roles of different NaV subtypes in various pain states, the development of molecules with improved pharmacokinetic and pharmacodynamic properties, and the exploration of combination therapies. The continued refinement of experimental protocols and the use of advanced screening technologies will be paramount in navigating the path toward safer and more effective pain management.

References

- 1. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

- 12. Positive Phase 3 Results for Vertex's VX-548 in Treating Moderate-to-Severe Acute Pain [synapse.patsnap.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. mdpi.com [mdpi.com]

- 20. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]

Development of DSP-2230 (ANP-230) for Episodic Infantile Limb Pain Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the development of DSP-2230 (also known as ANP-230), a novel voltage-gated sodium channel blocker, for the treatment of episodic infantile limb pain syndrome. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes.

Introduction

Episodic infantile limb pain syndrome is a rare, autosomal dominant genetic disorder characterized by recurrent, intense pain episodes primarily in the distal limbs, often triggered by fatigue or cold.[1][2][3] The underlying cause has been linked to gain-of-function mutations in the SCN11A gene, which encodes the voltage-gated sodium channel Nav1.9.[4][5] These mutations lead to hyperexcitability of peripheral sensory neurons, resulting in the severe pain experienced by patients.[4]

This compound is an orally active small molecule being developed to address this unmet medical need.[4][6] Initially developed by Sumitomo Dainippon Pharma, its development is now being led by AlphaNavi Pharma.[4][7]

Mechanism of Action

This compound is a state-independent blocker of three key voltage-gated sodium channels implicated in pain signaling: Nav1.7, Nav1.8, and Nav1.9.[6][8] By inhibiting these channels, which are predominantly expressed in peripheral nociceptive neurons, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of neuronal action potentials and exhibiting analgesic activity.[6][8]

A key feature of this compound's mechanism is its "tonic block" mode of action, which is independent of the channel's state (resting, open, or inactivated) and does not show use-dependency.[9] Furthermore, it causes a depolarizing shift in the activation curve of these channels and decelerates their gating kinetics.[9][10] This unique electrophysiological profile suggests a distinct mechanism of Nav channel inhibition.[9] Due to its high selectivity for peripheral Nav channels and low penetration of the blood-brain barrier, this compound is expected to have a favorable safety profile with fewer central nervous system and cardiovascular side effects compared to non-selective sodium channel blockers.[7][11]

Signaling Pathway

Preclinical Development

Preclinical studies have evaluated the efficacy of this compound in a knock-in mouse model harboring the Nav1.9 p.R222S mutation, which recapitulates the phenotype of episodic infantile limb pain syndrome.[12]

In Vitro Data

The inhibitory activity of this compound on various sodium channel subtypes has been characterized using patch-clamp electrophysiology.

| Channel Subtype | IC50 (µM) |

| Human Nav1.7 | 7.1[6] |

| Human Nav1.8 | 11.4[6] |

| Human Nav1.9 | 6.7[6] |

| Human Nav1.5 (cardiac) | >150 |

Table 1: In vitro inhibitory concentrations of this compound on human voltage-gated sodium channels.

In Vivo Data

Oral administration of this compound in the Nav1.9 p.R222S mutant mouse model demonstrated a reduction in pain-like behaviors.

| Dose (mg/kg, p.o.) | Effect |

| 3 - 30 | Dose-dependent reduction in thermal and mechanical hyperalgesia.[6] |

| 3 (repeated admin.) | Significant analgesic effects on mechanical hyperalgesia. |

| 10, 30 | Significant reduction in hyper-mechanosensitivity. |

Table 2: In vivo efficacy of this compound in a mouse model of episodic infantile limb pain syndrome.

Experimental Protocols

Objective: To assess the effect of this compound on the electrophysiological properties of sensory neurons.

Methodology:

-

DRG Neuron Isolation and Culture:

-

Whole-Cell Patch-Clamp Recording:

-

Recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The standard external solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

The internal pipette solution usually contains (in mM): K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, with the pH adjusted to 7.2.

-

Action potentials are elicited by injecting depolarizing currents in current-clamp mode.

-

This compound is applied via a perfusion system at various concentrations to determine its effect on neuronal excitability, including resting membrane potential, action potential threshold, and firing frequency.[12]

-

Objective: To evaluate the analgesic efficacy of this compound on pain-like behaviors.

Methodology:

-

Animals: Nav1.9 p.R222S knock-in mice and wild-type littermates are used.

-

Drug Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.[6]

-

Hot Plate Test (Thermal Hyperalgesia):

-

Mice are placed on a surface maintained at a constant temperature (e.g., 52-55°C).

-

The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

-

A cut-off time is used to prevent tissue damage.

-

-

Von Frey Test (Mechanical Allodynia):

-

Mice are placed on an elevated mesh platform.

-

Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response.

-

Experimental Workflow

Clinical Development

This compound has completed several Phase 1 studies in healthy volunteers and is currently in a Phase 1/2 trial for episodic infantile limb pain syndrome.[11][14]

Phase 1 Studies in Healthy Volunteers

| Trial ID | Status | Key Objectives |

| ISRCTN80154838 | Completed | Investigate the pharmacodynamic effect of this compound using capsaicin (B1668287) and UVB pain models.[14] |

| ISRCTN02543559 | Completed | Assess the effect of single and repeated doses on renal function.[15] |

| D8450052 | Completed | Assess safety, tolerability, and pharmacokinetics of single and multiple ascending doses, and the effect of food.[3] |

Table 3: Overview of completed Phase 1 studies with this compound.

ISRCTN80154838: Pain Model Study

Objective: To assess the pharmacodynamic effects of this compound in experimental pain models.

Methodology:

-

Design: Randomized, double-blind, placebo-controlled, four-way crossover study in healthy male subjects.[14]

-

Part 1 (Capsaicin Model):

-

Part 2 (UVB Model):

Phase 1/2 Study in Patients

Trial ID: jRCT2061200046

Objective: To evaluate the safety, efficacy, and pharmacokinetics of ANP-230 in patients with infantile episodic limb pain.[11]

Methodology:

-

Design: Multicenter, exploratory Phase 1/2 study.[11]

-

Patient Population: Patients diagnosed with familial infantile episodic limb pain based on symptoms, family history, and a confirmed SCN11A gene mutation.[11]

-

Endpoints: The primary endpoints likely include safety and tolerability, with secondary endpoints evaluating efficacy (e.g., changes in the frequency and intensity of pain episodes) and pharmacokinetic parameters.

Clinical Development Pathway

Summary and Future Directions

This compound is a promising, peripherally-acting sodium channel blocker with a unique mechanism of action targeting Nav1.7, Nav1.8, and Nav1.9. Preclinical data in a genetically validated mouse model of episodic infantile limb pain syndrome have demonstrated its potential analgesic efficacy. Early clinical development has established a preliminary safety profile in healthy volunteers. The ongoing Phase 1/2 proof-of-concept study in the target patient population is a critical next step in determining the therapeutic potential of this compound for this debilitating rare disease. Successful outcomes from this trial will pave the way for larger, pivotal studies to further establish its efficacy and safety.

References

- 1. mmpc.org [mmpc.org]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]

- 5. ephect.org [ephect.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Larvol Delta - Analgesic-effects-of-a-novel-sodium-channel-blocker-on-a-mouse-model-of-episodic-pain-syndrome [delta.larvol.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. isrctn.com [isrctn.com]

- 12. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]

- 14. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]

- 15. downstate.edu [downstate.edu]

Non-Clinical Profile of DSP-2230: A Novel Sodium Channel Blocker for Neuropathic Pain

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the non-clinical data available for DSP-2230 (also known as ANP-230), a novel, orally active, small-molecule inhibitor of voltage-gated sodium channels under investigation for the treatment of neuropathic pain. The information presented herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exhibits a unique mechanism of action by targeting multiple sodium channel subtypes implicated in pain signaling. It is an inhibitor of Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons.[1] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of neuronal action potentials and leading to analgesic effects.[1]

A key characteristic of this compound is its "tonic block" mode of action, which is state- and use-independent.[2] Furthermore, it causes a depolarizing shift in the activation curve of these sodium channels.[2] This distinct electrophysiological profile suggests a unique mechanism of Nav channel inhibition.[2]

In Vitro Pharmacology

Electrophysiological studies have quantified the inhibitory activity of this compound against key sodium channel subtypes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Channel | IC50 (μM) |

| Nav1.7 | 7.1 |

| Nav1.8 | 11.4 |

| Nav1.9 | 6.7 |

Data sourced from MedChemExpress.[1]

Figure 1: Proposed mechanism of action for this compound.

In Vivo Pharmacology

The analgesic efficacy of this compound has been evaluated in rodent models of neuropathic pain.

Animal Models and Efficacy

This compound has demonstrated dose-dependent analgesic effects in a mouse model of familial episodic pain syndrome carrying the R222S mutation in the Nav1.9 channel.[3]

Table 2: Summary of In Vivo Efficacy Studies for this compound

| Animal Model | Pain Assessment | Treatment | Key Findings |

| R222S Mutant Mice | Hot Plate Test | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal hyperalgesia. |

| R222S Mutant Mice | Mechanical Stimuli (likely Von Frey) | 3-30 mg/kg, p.o., once daily for 6 days | Reduced mechanical hyperalgesia. |

| Wildtype Mice | Hot Plate Test | 3-30 mg/kg, p.o., once daily for 6 days | Inhibited thermal hyperalgesia. |

Data sourced from MedChemExpress and a study by Okuda H, et al. in Heliyon (2023).[1][3]

Experimental Protocols

Detailed experimental protocols for the in vivo studies are not fully available in the public domain. However, based on the available information, the following general procedures were likely employed.

Hot Plate Test: This test assesses the response to a thermal pain stimulus. Mice are placed on a heated plate, and the latency to a nocifensive response (e.g., paw licking or jumping) is measured. A longer latency indicates an analgesic effect. While the exact temperature and cut-off time for the this compound studies are not specified, typical hot plate tests for mice use a temperature range of 50-55°C with a cut-off time to prevent tissue damage.

Mechanical Allodynia Test (Von Frey Test): This test measures sensitivity to mechanical stimuli. Calibrated filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The force at which the withdrawal occurs is the paw withdrawal threshold. An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity. The "up-down" method is a common algorithm for determining this threshold.

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Human Experimental Pain Models

The pharmacodynamic effects of this compound have also been investigated in healthy male subjects using experimental pain models.

Table 3: Human Experimental Pain Model Studies

| Pain Model | Methodology | Comparator |

| Capsaicin-Induced Pain | Intradermal injection of capsaicin (B1668287) to induce localized pain and hypersensitivity. | Placebo and Pregabalin |

| UVB-Induced Pain | Exposure to ultraviolet B radiation to induce a sunburn-like inflammatory pain response. | Placebo and Ibuprofen Lysine |

Information sourced from a registered clinical study.[4]

Non-Clinical Safety and Toxicology

Publicly available, detailed non-clinical toxicology data for this compound is limited. However, existing information suggests a favorable safety profile.

-

Central Nervous System (CNS) Safety: Studies have indicated that this compound has a low potential for CNS-related side effects. In preclinical models, it showed negligible motor function impairment in rotarod and locomotor tests, which is attributed to its peripheral Nav subtype selectivity and low penetration into the central nervous system.[5]

-

Cardiovascular Safety: this compound is suggested to have a favorable cardiovascular safety profile.

It is important to note that comprehensive, quantitative toxicology data, including No-Observed-Adverse-Effect Levels (NOAELs) from formal toxicology studies, are not publicly available.

Summary and Conclusion

This compound is a novel sodium channel blocker with a unique mechanism of action that involves the inhibition of Nav1.7, Nav1.8, and Nav1.9. In vitro studies have confirmed its inhibitory activity against these key pain-related channels. In vivo studies in rodent models of neuropathic pain have demonstrated its analgesic efficacy in reducing both thermal and mechanical hyperalgesia. Preliminary human studies using experimental pain models have further explored its pharmacodynamic effects. While detailed non-clinical toxicology data is not publicly available, initial assessments suggest a favorable safety profile with a low risk of CNS and cardiovascular side effects. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of neuropathic pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional and anatomical analysis of active spinal circuits in a mouse model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

Methodological & Application

Application Note: Electrophysiological Characterization of DSP-2230 using Patch-Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is an orally active small molecule inhibitor of voltage-gated sodium channels (Nav). It has been identified as a blocker of Nav1.7, Nav1.8, and Nav1.9, which are key channels involved in pain signaling.[1][2] Understanding the electrophysiological effects of this compound on these channels is crucial for its development as a potential therapeutic for neuropathic pain.[3][4][5] This application note provides a detailed protocol for characterizing the inhibitory activity of this compound using whole-cell patch-clamp electrophysiology.

Mechanism of Action

This compound inhibits the sodium currents derived from Nav1.7, Nav1.8, and Nav1.9 with IC50 values of 7.1 µM, 11.4 µM, and 6.7 µM, respectively.[1] The compound exhibits a "tonic block" mechanism, meaning its inhibitory effect is independent of the channel's state (resting, open, or inactivated) and is not use-dependent.[2] Furthermore, this compound induces a depolarizing shift in the voltage-dependence of activation for Nav1.7 and Nav1.8 channels.[2] This unique electrophysiological profile suggests a distinct mechanism of Nav channel inhibition.[2]

Data Presentation

Table 1: Quantitative Data Summary for this compound Electrophysiology

| Parameter | Value | Channel Subtype | Reference |

| IC50 | 7.1 µM | Nav1.7 | |

| 11.4 µM | Nav1.8 | [1] | |

| 6.7 µM | Nav1.9 | [1] | |

| Mechanism | Tonic Block | Nav1.7, Nav1.8, Nav1.9 | [2] |

| Depolarizing shift of activation curve | Nav1.7, Nav1.8 | [2] | |

| Cell Line | CHO or HEK293 cells stably expressing the target Nav channel | Nav1.7, Nav1.8, or Nav1.9 | [6][7] |

| Holding Potential | -120 mV | Nav1.7 | [7] |

| Activation Protocol | From -120 mV holding potential, step to potentials from -60 mV to +50 mV in 10 mV increments for 20 ms (B15284909) | Nav1.7 | [7] |

| Inactivation Protocol | From -120 mV holding potential, pre-pulse to potentials from -120 mV to 0 mV for 500 ms, followed by a test pulse to -10 mV for 50 ms | Nav1.7 | |

| This compound Concentrations | 0.1, 0.3, 1, 3, 10, 30 µM (example range) | All | N/A |

Experimental Protocols

Cell Preparation

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 channel subtype. Follow standard cell culture protocols for the specific cell line.[7]

-

Cell Dissociation: On the day of the experiment, dissociate the cells from the culture flask using a non-enzymatic cell dissociation solution to ensure membrane integrity.

-

Plating: Plate the dissociated cells onto glass coverslips suitable for patch-clamp recording and allow them to adhere for at least 30 minutes before use.

Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~295 mOsm with sucrose.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[8]

-

Working Solutions: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations (e.g., 0.1 to 30 µM). Ensure the final DMSO concentration does not exceed 0.3% to avoid solvent effects.

Whole-Cell Patch-Clamp Recording

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[9][10]

-

Data Acquisition: Record sodium currents using a patch-clamp amplifier and data acquisition software. Compensate for series resistance (>80%) to minimize voltage errors.

Voltage-Clamp Protocols

-

Activation Protocol:

-

Hold the cell at -120 mV.

-

Apply a series of depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 20 ms.[7]

-

Record the resulting sodium currents.

-

-

Steady-State Inactivation Protocol:

-

Hold the cell at -120 mV.

-

Apply a 500 ms pre-pulse to a range of potentials from -120 mV to 0 mV.

-

Immediately following the pre-pulse, apply a test pulse to -10 mV for 50 ms to elicit sodium currents.[11]

-

Record the currents during the test pulse.

-

-

Drug Application:

-

Establish a stable baseline recording in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of this compound for at least 3-5 minutes to allow for equilibration.

-

Repeat the activation and inactivation protocols in the presence of the compound.

-

Data Analysis

-

Current-Voltage (I-V) Relationship: Plot the peak inward current as a function of the test potential to generate the I-V curve for the activation protocol.

-

Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage step using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium. Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

Steady-State Inactivation Curve: Normalize the peak current elicited by the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).

-

Concentration-Response Curve: To determine the IC50, measure the peak current at a specific depolarizing step (e.g., 0 mV) in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation.

Mandatory Visualizations

Caption: Signaling pathway of this compound in pain modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]

- 6. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanion.de [nanion.de]

- 8. This compound | Sodium Channel | TargetMol [targetmol.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals.[1] Its preferential expression in peripheral sensory neurons makes it a promising therapeutic target for the development of novel analgesics.[1] DSP-2230 (also known as ANP-230) is a small molecule inhibitor of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9.[2] This document provides detailed application notes and protocols for the in vitro characterization of Nav1.7 inhibitors, using this compound as a reference compound. The provided assays are essential for determining the potency, selectivity, and mechanism of action of novel Nav1.7 inhibitors.

This compound acts as a tonic blocker, meaning its inhibitory effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of channel activation.[2] Furthermore, it has been shown to induce a depolarizing shift in the voltage-dependence of activation and slow the gating kinetics of Nav1.7 channels.[2]

Data Presentation

The following table summarizes the reported inhibitory potency of this compound against key sodium channel subtypes. This data is crucial for assessing the selectivity profile of test compounds in comparison.

| Target | IC50 (μM) | Assay Type | Cell Line | Reference |

| Human Nav1.7 | 7.1 | Electrophysiology | Stably expressing cells | [2] |

| Human Nav1.8 | 11.4 | Electrophysiology | Stably expressing cells | [2] |

| Human Nav1.9 | 6.7 | Electrophysiology | Stably expressing cells | [2] |

| Human Nav1.5 | Low inhibitory activity | Electrophysiology | Stably expressing cells | [2] |

| Rat Central Nav Channels | Low inhibitory activity | Electrophysiology | Native neurons | [2] |

Experimental Protocols

This section details the protocols for key in vitro assays for the functional characterization of Nav1.7 inhibitors like this compound.

Manual Patch-Clamp Electrophysiology

This "gold-standard" technique provides high-resolution data on the interaction of a compound with the ion channel.

Objective: To determine the potency and mechanism of action of this compound on Nav1.7 channels.

Materials:

-

Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

-

Recording Pipettes: Borosilicate glass with a resistance of 2-5 MΩ.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 adjusted with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 adjusted with NaOH.

-

This compound Stock Solution: 10 mM in DMSO.

Protocol:

-

Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

-

Giga-seal Formation: Approach a single cell with a patch pipette filled with internal solution and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Recordings:

-

Hold the cell at a membrane potential of -120 mV.

-

To measure tonic block, elicit Nav1.7 currents by applying a depolarizing step to 0 mV for 20 ms (B15284909).

-

To assess the effect on voltage-dependent activation, apply a series of depolarizing steps from -80 mV to +40 mV in 5 mV increments.

-

To evaluate the effect on steady-state inactivation, apply a 500 ms pre-pulse to various potentials (from -120 mV to -10 mV) before a test pulse to 0 mV.

-

-

Compound Application: Perfuse the recording chamber with external solution containing various concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 μM). Allow 2-3 minutes for the compound to equilibrate before recording.

-

Data Analysis:

-

Measure the peak inward current amplitude to determine the percentage of inhibition at each concentration and calculate the IC50 value.

-

Plot the normalized conductance versus voltage to determine the voltage of half-maximal activation (V½ of activation).

-

Plot the normalized current versus the pre-pulse potential to determine the voltage of half-maximal inactivation (V½ of inactivation).

-

Compare the V½ of activation and inactivation in the presence and absence of this compound to determine any shifts.

-

Automated Patch-Clamp Electrophysiology

This high-throughput method allows for the rapid screening of compounds.

Objective: To determine the IC50 of this compound on Nav1.7 in a high-throughput manner.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing hNav1.7.

-

Automated Patch-Clamp System: (e.g., QPatch, Patchliner, or SyncroPatch).

-

Internal and External Solutions: As described for manual patch-clamp, optimized for the specific automated platform.

-

This compound Compound Plate: Prepare a 384-well plate with serial dilutions of this compound.

Protocol:

-

Cell Preparation: Harvest and prepare a single-cell suspension of the Nav1.7 expressing cells according to the instrument manufacturer's protocol.

-

Instrument Setup: Prime the instrument with internal and external solutions and load the cell suspension and compound plate.

-